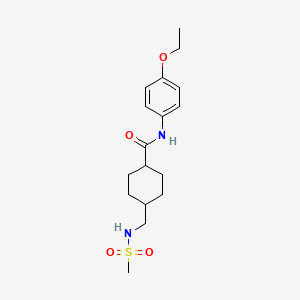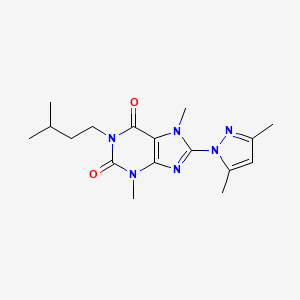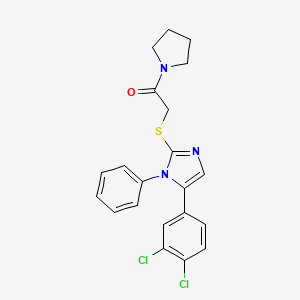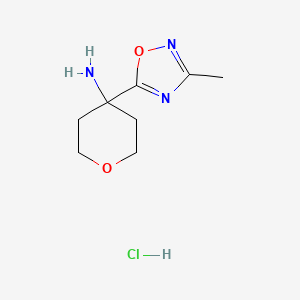
N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of a class of enzymes known as histone deacetylases (HDACs). These enzymes play a crucial role in regulating gene expression, and their inhibition has been linked to a variety of therapeutic applications, including cancer treatment and neurodegenerative diseases.
Mecanismo De Acción
N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide exerts its effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to a more compact and condensed chromatin structure, which can result in the repression of gene expression. By inhibiting HDACs, N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide can lead to the upregulation of genes that are involved in cell cycle arrest and apoptosis in cancer cells, as well as genes that are involved in neuroprotection.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide in lab experiments is its selectivity for HDACs. Unlike other HDAC inhibitors, N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide does not inhibit other classes of enzymes, which can lead to off-target effects. However, one of the limitations of using N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide. Another area of interest is the investigation of the effects of N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide on other cellular processes, such as autophagy and DNA damage repair. Additionally, the potential use of N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active investigation.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide involves a multi-step process that begins with the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to yield 4-ethoxyphenylacetyl chloride. This intermediate is then reacted with cyclohexanone in the presence of sodium hydroxide to yield the corresponding cyclohexanone derivative. The final step involves the reaction of the cyclohexanone derivative with methylsulfonamidomethyl chloride in the presence of triethylamine to yield N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity, both in vitro and in vivo, by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-23-16-10-8-15(9-11-16)19-17(20)14-6-4-13(5-7-14)12-18-24(2,21)22/h8-11,13-14,18H,3-7,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXSLFNTDBIOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCC(CC2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2972653.png)
![N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2972655.png)

![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2972657.png)
![3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid](/img/structure/B2972659.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2972662.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)
